Indole-3-lactic acid
Overview
Description
Indole-3-lactic acid is a metabolite derived from the amino acid tryptophan. It is produced by various microorganisms, including Lactobacillus species, and plays a significant role in modulating host physiology and microbial interactions. This compound has garnered attention for its potential therapeutic applications, particularly in the context of gut health and immune modulation .
Scientific Research Applications
Indole-3-lactic acid has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor for synthesizing other indole derivatives with potential pharmaceutical applications.
Biology: this compound plays a role in microbial communication and gut microbiota modulation.
Medicine: The compound has potential therapeutic applications in treating conditions such as atopic dermatitis and inflammatory bowel disease.
Mechanism of Action
Target of Action
Indole-3-lactic acid (ILA) is a key molecule produced by Lactobacillus . It primarily targets intestinal epithelial cells and macrophages . ILA is recognized as a key contributor to immune cell differentiation and cytokine synthesis through the activation of aryl hydrocarbon receptors , thereby influencing immune modulation .
Mode of Action
ILA interacts with its targets and results in several changes. Specifically, Lactobacillus metabolizes tryptophan into ILA, thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism . ILA inhibits glycolysis, NF-κB, and HIF pathways in epithelial cells to reduce CCL2/7 production, thereby preventing the accumulation of inflammatory macrophages .
Biochemical Pathways
ILA affects several biochemical pathways. It leads to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) . ILA increases the abundance of tryptophan-metabolizing bacteria (e.g., Clostridium), as well as the mRNA expression of acyl-CoA dehydrogenase and indolelactate dehydrogenase in vivo and in vitro, resulting in an augmented production of IPA and IAA .
Result of Action
ILA possesses the ability to mitigate intestinal inflammation and modulate the gut microbiota . It decreases endotoxin-induced activation of macrophages, and release and expression of IL-8 in intestinal epithelial cells . ILA also has a profound impact on host immunity and intestinal function .
Safety and Hazards
Future Directions
ILA has been found to play a role in neuronal differentiation . These findings provide clues into the potential involvement of ILA as the mediator in bifidobacterial host–microbiota crosstalk and neuronal developmental processes . This suggests that ILA could have potential therapeutic applications in the future .
Biochemical Analysis
Biochemical Properties
ILA is involved in the differentiation of immune cells and the synthesis of cytokines via the aryl hydrocarbon receptors for modulating immunity . It interacts with key bacterial enzymes implicated in tryptophan metabolism, leading to the synthesis of other indole derivatives .
Cellular Effects
ILA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated to alleviate intestinal inflammation and correct microbial dysbiosis . In human skin-equivalent atopic dermatitis models, ILA was found to affect the AD-associated genetic biomarkers and increase the expression of the major constituent proteins of the skin barrier .
Molecular Mechanism
ILA exerts its effects at the molecular level through various mechanisms. It acts as an aryl hydrocarbon receptor (AhR) agonist . It also potentiates NGF-induced neurite outgrowth through the Ras/ERK pathway . Furthermore, ILA has been found to downregulate glycolysis, NF-κB, and HIF signaling pathways via the aryl hydrocarbon receptor, resulting in decreased CCL2/7 production in epithelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, ILA has been observed to have temporal effects. For instance, in human skin-equivalent atopic dermatitis models, the induced AD-HSEs were treated with ILA for 7 days, which affected the AD-associated genetic biomarkers and increased the expression of the major constituent proteins of the skin barrier .
Dosage Effects in Animal Models
In animal models, the effects of ILA vary with different dosages. For instance, in a study on the impact of ILA supplementation in animal models of multiple sclerosis, ILA was found to block neuroinflammation and enhance remyelination .
Metabolic Pathways
ILA is involved in the metabolic pathways of tryptophan. Specifically, Lactobacillus metabolizes tryptophan into ILA, thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism .
Subcellular Localization
In the case of indole-3-acetic acid, a related compound, it has been observed to accumulate in the chloroplast during certain stages of somatic embryogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-lactic acid can be synthesized through the fermentation of tryptophan by specific bacterial strains such as Lactiplantibacillus plantarum. The process involves the conversion of tryptophan to this compound via enzymatic pathways. The compound can be purified using techniques such as macroporous resin, Sephadex G-25, and reversed-phase high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Bacterial strains with high production efficiency are cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Indole-3-lactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions include indole derivatives such as indole-3-acetic acid, indole-3-propionic acid, and other substituted indoles .
Comparison with Similar Compounds
Indole-3-lactic acid is part of a family of indole derivatives, each with unique properties and applications:
Indole-3-acetic Acid (IAA): A plant hormone involved in growth regulation.
Indole-3-propionic Acid (IPA): Known for its antioxidant properties and potential neuroprotective effects.
Indole-3-aldehyde (IAld): Plays a role in immune modulation and gut health.
Indole-3-butyric Acid (IBA): Used as a rooting agent in plant propagation
This compound stands out due to its dual role in microbial communication and host physiology modulation, making it a unique and valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGILAAMKEQUXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862758 | |
Record name | Indole-3-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-52-9, 832-97-3 | |
Record name | Indole-3-lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(indol-3-yl)lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLE-3-LACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.